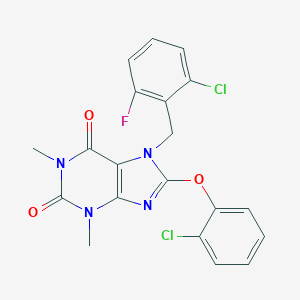![molecular formula C20H27NO4S B300471 Methyl [4-(1-adamantyl)(methylsulfonyl)anilino]acetate](/img/structure/B300471.png)
Methyl [4-(1-adamantyl)(methylsulfonyl)anilino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [4-(1-adamantyl)(methylsulfonyl)anilino]acetate, also known as MAM-2201, is a synthetic cannabinoid that has gained popularity among recreational drug users. However, its potential as a research tool in the field of neuroscience and pharmacology has also been recognized.
Mécanisme D'action
Methyl [4-(1-adamantyl)(methylsulfonyl)anilino]acetate acts as a partial agonist at the CB1 and CB2 receptors, which are G protein-coupled receptors located throughout the body. Activation of these receptors by Methyl [4-(1-adamantyl)(methylsulfonyl)anilino]acetate leads to a cascade of intracellular signaling events, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase pathways. These signaling pathways are involved in the regulation of synaptic transmission, gene expression, and cellular proliferation.
Biochemical and Physiological Effects:
Methyl [4-(1-adamantyl)(methylsulfonyl)anilino]acetate has been shown to produce a range of effects on the central nervous system, including altered sensory perception, anxiety, and psychosis. It has also been associated with cardiovascular and respiratory effects, such as tachycardia and bronchodilation. In animal studies, Methyl [4-(1-adamantyl)(methylsulfonyl)anilino]acetate has been shown to produce locomotor activity and hypothermia, which are indicative of its psychoactive properties.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl [4-(1-adamantyl)(methylsulfonyl)anilino]acetate has several advantages as a research tool, including its high potency and selectivity for the CB1 and CB2 receptors. It also has a long half-life, which allows for sustained effects and prolonged exposure in animal studies. However, Methyl [4-(1-adamantyl)(methylsulfonyl)anilino]acetate has several limitations, including its potential for abuse and dependence, which may limit its use in human studies. It is also subject to legal restrictions and regulations, which may limit its availability and use in certain jurisdictions.
Orientations Futures
There are several future directions for research on Methyl [4-(1-adamantyl)(methylsulfonyl)anilino]acetate. One area of interest is the development of novel synthetic cannabinoids with improved selectivity and potency for the CB1 and CB2 receptors. Another area of research is the investigation of the long-term effects of synthetic cannabinoids on brain function and behavior, particularly in relation to addiction and withdrawal. Finally, there is a need for further research on the potential therapeutic applications of synthetic cannabinoids, particularly in the treatment of pain, inflammation, and neurological disorders.
Méthodes De Synthèse
Methyl [4-(1-adamantyl)(methylsulfonyl)anilino]acetate is synthesized through a multi-step process, starting with the reaction between 1-adamantylamine and methyl acrylate to produce 1-adamantylmethyl acrylate. This intermediate is then reacted with 4-amino-3-methylsulfonylaniline to form the final product, Methyl [4-(1-adamantyl)(methylsulfonyl)anilino]acetate. The synthesis of Methyl [4-(1-adamantyl)(methylsulfonyl)anilino]acetate requires expertise in organic chemistry and access to specialized equipment and reagents.
Applications De Recherche Scientifique
Methyl [4-(1-adamantyl)(methylsulfonyl)anilino]acetate has been used as a research tool to study the endocannabinoid system and its role in various physiological processes. It has been shown to bind to the cannabinoid receptors CB1 and CB2, which are involved in pain regulation, appetite control, and immune function. Methyl [4-(1-adamantyl)(methylsulfonyl)anilino]acetate has also been used to investigate the effects of synthetic cannabinoids on neuronal activity and behavior in animal models.
Propriétés
Nom du produit |
Methyl [4-(1-adamantyl)(methylsulfonyl)anilino]acetate |
|---|---|
Formule moléculaire |
C20H27NO4S |
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
methyl 2-[4-(1-adamantyl)-N-methylsulfonylanilino]acetate |
InChI |
InChI=1S/C20H27NO4S/c1-25-19(22)13-21(26(2,23)24)18-5-3-17(4-6-18)20-10-14-7-15(11-20)9-16(8-14)12-20/h3-6,14-16H,7-13H2,1-2H3 |
Clé InChI |
DYIQILIZWLVEOD-UHFFFAOYSA-N |
SMILES |
COC(=O)CN(C1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3)S(=O)(=O)C |
SMILES canonique |
COC(=O)CN(C1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(5-Chloro-2-methylphenyl)amino]-2-oxoethyl 3-chlorobenzoate](/img/structure/B300391.png)





![Methyl 2-({[(3-chlorophenyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B300399.png)



![2-[2-methoxy-4-(4-toluidinomethyl)phenoxy]-N-(3-methylphenyl)acetamide](/img/structure/B300406.png)

